2-(1-Cyclopentylpiperidin-4-yl)acetic acid

Vue d'ensemble

Description

Molecular Structure Analysis

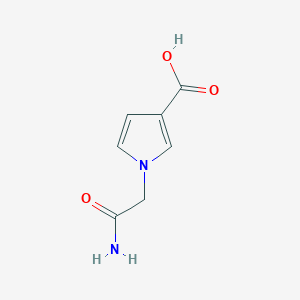

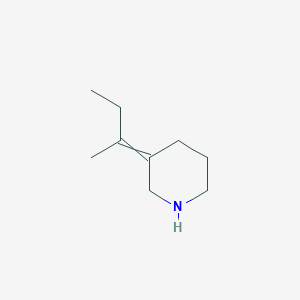

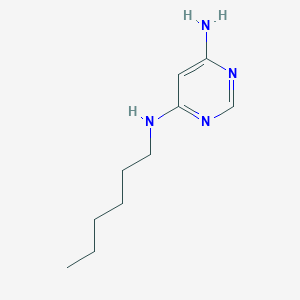

The molecular structure of 2-(1-Cyclopentylpiperidin-4-yl)acetic acid consists of a cyclopentyl group attached to the nitrogen atom of a piperidine ring, which is further attached to an acetic acid group. This structure contributes to the unique chemical properties of the compound.Applications De Recherche Scientifique

Synthesis of Medicinal Compounds

2-(1-Cyclopentylpiperidin-4-yl)acetic acid: is a valuable precursor in the synthesis of various medicinal compounds. Its piperidine core is a common motif in pharmaceuticals, and modifications to the acetic acid moiety can lead to the creation of new active pharmaceutical ingredients (APIs). This compound can be used to develop drugs with potential analgesic, anticonvulsant, and anti-inflammatory properties .

Biological Activity Modulation

The cyclopentyl and piperidine rings present in this compound can interact with biological receptors, potentially modulating their activity. This interaction can be harnessed to study the pharmacodynamics of new drugs and to design molecules that can selectively activate or inhibit specific pathways within the body .

Chemical Building Block

As a chemical building block, 2-(1-Cyclopentylpiperidin-4-yl)acetic acid can be used in multicomponent reactions to create complex molecules. It can serve as a starting material for the synthesis of larger, more complex structures that are used in advanced materials or as intermediates in organic synthesis .

Catalyst Development

The structural features of this compound make it suitable for use in catalyst development. Its rigid framework can be utilized to create catalysts that facilitate specific types of chemical reactions, such as hydrogenation or cyclization processes, which are crucial in industrial chemistry .

Agrochemical Research

In agrochemical research, derivatives of this compound could be explored for their potential as new pesticides or herbicides. The piperidine ring, in particular, is a structure of interest in the development of compounds that can safely and effectively control pests and weeds .

Neurological Studies

This compound’s ability to cross the blood-brain barrier makes it an interesting candidate for neurological studies. It can be used to develop markers or probes that help in imaging and diagnosing neurological conditions, or as a lead compound for developing treatments for neurodegenerative diseases .

Material Science Applications

In material science, 2-(1-Cyclopentylpiperidin-4-yl)acetic acid can contribute to the development of novel polymers with unique properties. Its incorporation into polymer chains can result in materials with enhanced flexibility, durability, or other desirable characteristics .

Analytical Chemistry

Finally, this compound can be used in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity make it suitable for use in calibration curves or as a reactant in assays to determine the presence of other substances .

Safety and Hazards

The safety data sheet for a similar compound, 2-(1-Cyclopentylpiperidin-4-Yl)Ethanamine, indicates that it is harmful if swallowed and causes serious eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment. In case of exposure, one should seek immediate medical attention .

Propriétés

IUPAC Name |

2-(1-cyclopentylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXKQIRDIUWRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyclopentylpiperidin-4-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)

![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)

![1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470015.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)